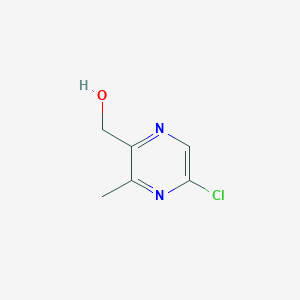
(5-Chloro-3-methylpyrazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-3-methylpyrazin-2-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-methylpyrazin-2-yl)methanol typically involves the chlorination of 3-methylpyrazine followed by the introduction of a methanol group. One common method involves the reaction of 3-methylpyrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to produce 5-chloro-3-methylpyrazine. This intermediate is then reacted with methanol in the presence of a base like sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and methanol addition steps, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-3-methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: The major product is (5-Chloro-3-methylpyrazin-2-yl)formaldehyde.
Reduction: The major product is 3-methylpyrazin-2-ylmethanol.
Substitution: The major products depend on the substituent introduced, such as (5-Amino-3-methylpyrazin-2-yl)methanol or (5-Methylthio-3-methylpyrazin-2-yl)methanol.
Aplicaciones Científicas De Investigación
(5-Chloro-3-methylpyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Chloro-3-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
(5-Methylpyrazin-2-yl)methanol: Similar structure but lacks the chlorine atom.
(5-Chloro-3-methylpyrazin-2-yl)amine: Similar structure but has an amine group instead of a hydroxyl group.
(5-Chloro-3-methylpyrazin-2-yl)thiol: Similar structure but has a thiol group instead of a hydroxyl group
Uniqueness
(5-Chloro-3-methylpyrazin-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrazine ring
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
(5-chloro-3-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)8-2-6(7)9-4/h2,10H,3H2,1H3 |
Clave InChI |
DFSVEVIFKQTDQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


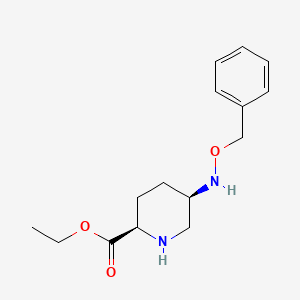
![2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275519.png)
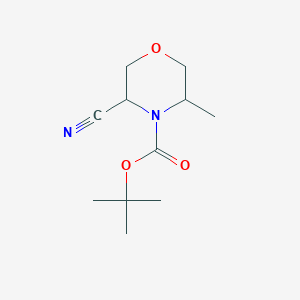

![3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B15275539.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
![{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine](/img/structure/B15275547.png)
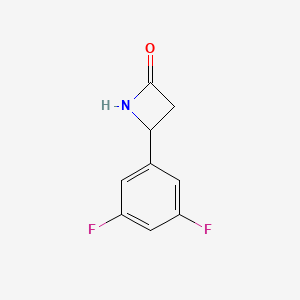
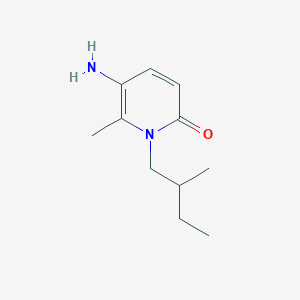
![5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275568.png)
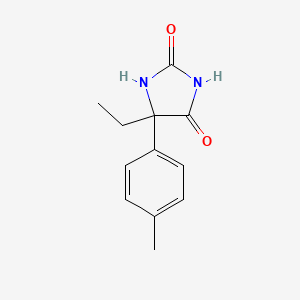
![Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15275578.png)
![6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B15275580.png)
![2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate](/img/structure/B15275586.png)
